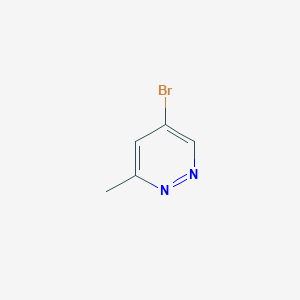

![molecular formula C₂₅H₂₇ClN₆O₃ xHBr B1155565 N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide](/img/structure/B1155565.png)

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide is a third-generation epidermal growth factor receptor inhibitor. It is specifically designed to target and inhibit the epidermal growth factor receptor kinase with the T790M and L858R mutations. These mutations are commonly associated with resistance to first and second-generation epidermal growth factor receptor inhibitors in non-small cell lung cancer. This compound has shown significant efficacy in overcoming this resistance, making it a valuable compound in cancer research and treatment .

Méthodes De Préparation

The synthesis of N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide involves several steps. The key intermediate is a pyrimidine compound that is functionalized with various substituents. The synthetic route typically starts with the preparation of 2-methoxy-4-(4-methylpiperazin-1-yl)aniline, which is then coupled with a pyrimidine derivative.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

Substitution: Various substituents on the pyrimidine ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of pyrimidine derivatives.

Biology: this compound is used in cell biology to study the effects of epidermal growth factor receptor inhibition on cell signaling pathways.

Medicine: The compound is extensively researched for its potential in treating non-small cell lung cancer with epidermal growth factor receptor mutations. It has shown promise in overcoming resistance to other epidermal growth factor receptor inhibitors.

Industry: This compound is used in the development of new cancer therapies and in the production of related pharmaceutical compounds

Mécanisme D'action

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide exerts its effects by irreversibly binding to the epidermal growth factor receptor kinase domain. This binding inhibits the phosphorylation of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the T790M and L858R mutations, which are known to confer resistance to first and second-generation epidermal growth factor receptor inhibitors. By inhibiting these mutant receptors, this compound effectively suppresses tumor growth and induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide is unique among epidermal growth factor receptor inhibitors due to its specificity for the T790M and L858R mutations. Similar compounds include:

CO-1686: Another third-generation epidermal growth factor receptor inhibitor that targets the T790M mutation.

Afatinib: A second-generation epidermal growth factor receptor inhibitor that targets a broader range of epidermal growth factor receptor mutations but is less effective against T790M.

This compound stands out due to its high specificity and efficacy in overcoming resistance associated with the T790M and L858R mutations .

Propriétés

Formule moléculaire |

C₂₅H₂₇ClN₆O₃ xHBr |

|---|---|

Poids moléculaire |

494.97 |

Synonymes |

N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]-2-propenamide Hydrobromide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.